The synthesis of 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime typically involves multi-step synthetic routes that can include cyclization reactions, functional group transformations, and the introduction of the oxime functional group.
The molecular structure of 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime features a spirocyclic arrangement that combines elements from cyclohexane and chromene structures.
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCC5
RJCPRRWHWXOPMI-VZCXRCSSSA-N
.The compound can undergo various chemical reactions typical for oximes and spirocyclic compounds:
The physical and chemical properties of this compound are crucial for understanding its behavior in various environments:
The stability of the compound under various conditions (light, heat, moisture) should be assessed to ensure reliable handling in laboratory settings.
2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime has potential applications in several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2